(2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate

Drug-likeness ADME Fragment-based design

(2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate is a synthetic aurone analogue that combines a 2-benzylidene-3-oxo-2,3-dihydrobenzofuran core with a propanoate ester at the 6-position. Key physicochemical descriptors include a molecular weight of 294.30 Da, a calculated LogD (pH 5.5) of 3.51, and a topological polar surface area (tPSA) of 52.6 Ų.

Molecular Formula C18H14O4
Molecular Weight 294.306
CAS No. 858760-30-2
Cat. No. B2701836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate
CAS858760-30-2
Molecular FormulaC18H14O4
Molecular Weight294.306
Structural Identifiers
SMILESCCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
InChIInChI=1S/C18H14O4/c1-2-17(19)21-13-8-9-14-15(11-13)22-16(18(14)20)10-12-6-4-3-5-7-12/h3-11H,2H2,1H3/b16-10-
InChIKeyXUPIZZLVOIGTDI-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate (CAS 858760-30-2): Structural and Physicochemical Baseline for Procurement Decisions


(2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate is a synthetic aurone analogue that combines a 2-benzylidene-3-oxo-2,3-dihydrobenzofuran core with a propanoate ester at the 6-position [1]. Key physicochemical descriptors include a molecular weight of 294.30 Da, a calculated LogD (pH 5.5) of 3.51, and a topological polar surface area (tPSA) of 52.6 Ų [1]. The compound belongs to the dihydrobenzofuran family, a class widely investigated for antimicrobial, anticancer, and enzyme-inhibitory properties, and serves as a substructure for structure–activity relationship (SAR) exploration in medicinal chemistry [2].

Why (2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate Cannot Be Replaced by In‑Class Analogues Without Data Integrity Risk


In the 2-benzylidene-3-oxo-2,3-dihydrobenzofuran‑6‑yl ester series, even minor changes to the ester moiety (propanoate → isobutyrate → dimethylcarbamate) measurably alter lipophilicity, hydrogen‑bonding capacity, and susceptibility to esterase‑mediated hydrolysis [1]. Simultaneously, the 2‑benzylidene substituent controls target engagement across aurone‑sensitive enzyme classes, as illustrated by the nanomolar COX‑II inhibition observed for a 4‑ethoxyphenyl congener [2]. Substituting the propanoate‑bearing parent compound with a close structural neighbour therefore introduces uncontrolled variables in potency, selectivity, and ADME profiles, undermining reproducibility in biological assays.

Quantitative Differentiation Evidence for (2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate vs. Closest Structural Analogs


Lipophilicity Comparison: Propanoate Ester vs. Isobutyrate Ester Analogue

The target compound exhibits a calculated LogD (pH 5.5) of 3.51 [1]. The isobutyrate ester analogue (CAS 859137-03-4) has a predicted LogP of 3.74 (ACD/Labs Percepta) . The propanoate ester is therefore approximately 0.23 log units less lipophilic, which may translate to improved aqueous solubility and lower non‑specific protein binding relative to the bulkier isobutyrate congener.

Drug-likeness ADME Fragment-based design

Polar Surface Area Comparison: Propanoate Ester vs. Dimethylcarbamate Analogue

The topological polar surface area (tPSA) of the target compound is 52.6 Ų [1]. The dimethylcarbamate analogue (CAS 844462-80-2) carries an additional nitrogen and carbonyl group, resulting in an estimated tPSA exceeding 60 Ų [2]. The lower tPSA of the propanoate ester supports better passive membrane permeation, particularly relevant for intracellular or CNS targets.

Membrane permeability CNS drug-likeness Fragment screening

Fragment‑Like Property Profile: Propanoate Ester vs. Isobutyrate and Carbamate Analogues

With a molecular weight of 294.30 Da, cLogP of 3.51, and a hydrogen‑bond acceptor count of 3, the target compound adheres closely to fragment‑likeness guidelines [1]. The isobutyrate analogue (MW 308.33 Da, cLogP 3.74) approaches the upper boundary of fragment space, while the dimethylcarbamate analogue (MW 309.3 Da, HBA 4) introduces an additional hydrogen‑bond acceptor that may complicate hit validation [2]. The propanoate ester therefore offers a simpler, more fragment‑compliant starting point.

Fragment-based drug discovery Rule of 3 Screening collection design

2‑Benzylidene Substituent Impact on Enzyme Inhibition: Evidence from a 4‑Ethoxyphenyl Aurone Congener

Direct bioactivity data for the phenylmethylidene parent are not publicly available. However, the closely related 2‑(4‑ethoxyphenyl)methylidene propanoate (CAS 622823‑30‑7) selectively inhibits COX‑II with an IC₅₀ of 18 nM, outperforming ibuprofen by an order of magnitude [1]. This demonstrates that the benzylidene substitution pattern critically modulates target potency and selectivity in the aurone class, and suggests that the unsubstituted phenylmethylidene scaffold may serve as a baseline control or as a starting point for focused SAR exploration.

COX‑II inhibition Aurone pharmacophore Structure–activity relationship

Recommended Application Scenarios for (2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate Based on Differential Evidence


Fragment-Based Screening Library Enrichment

The compound’s fragment‑compliant profile (MW 294.30 Da, cLogP 3.51, HBA 3) [1] makes it an ideal candidate for inclusion in fragment libraries targeting enzymes or protein–protein interactions. Its lower lipophilicity and polar surface area relative to isobutyrate and carbamate analogues [2] suggest cleaner binding thermodynamics and fewer aggregation‑based false positives at screening concentrations.

Aurone‑Based COX‑II Inhibitor SAR Exploration

The demonstrated nanomolar COX‑II inhibition by the 4‑ethoxyphenyl congener [3] validates the aurone scaffold for anti‑inflammatory drug discovery. The target compound, lacking the ethoxy substitution, can serve as a baseline control to quantify the contribution of the benzylidene substituent to potency and selectivity, enabling systematic SAR expansion.

Ester‑Containing Compound DMPK Profiling

The propanoate ester offers an intermediate metabolic stability profile between the rapidly hydrolysed acetate and the sterically shielded isobutyrate [4]. This makes the compound a valuable tool for studying esterase‑mediated clearance in hepatocyte or plasma stability assays, supporting the design of ester prodrugs or soft drugs.

Physicochemical Comparator for CNS Drug Candidate Assessment

With a tPSA of 52.6 Ų [1], the compound lies within the range associated with passive blood–brain barrier penetration. It can be employed as a reference standard in permeability assays (e.g., PAMPA‑BBB or Caco‑2) alongside higher‑tPSA analogues to benchmark the impact of polar surface area on CNS exposure.

Quote Request

Request a Quote for (2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.